molecular formula C21H21N3O2 B3824705 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No. B3824705
M. Wt: 347.4 g/mol
InChI Key: KRYKYFSLBYAUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, also known as MEIA, is a synthetic compound that belongs to the indole family of molecules. MEIA has been the focus of several scientific studies due to its potential use in cancer treatment. The compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for future cancer therapies.

Mechanism of Action

The exact mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is not fully understood. However, studies have shown that 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide inhibits the activity of several enzymes that are involved in the growth and survival of cancer cells. 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide inhibits the activity of several enzymes that are involved in the growth and survival of cancer cells. 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide in lab experiments is its potential use in cancer therapy. 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, there are several limitations to using 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide in lab experiments. The synthesis method for 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. One direction is to optimize the synthesis method for 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide to better understand its potential use in cancer therapy. Additionally, future studies could investigate the use of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide in combination with other cancer therapies to enhance its effectiveness. Finally, future studies could investigate the potential use of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide in other diseases, such as neurodegenerative diseases.
Conclusion
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has been extensively studied for its potential use in cancer therapy. However, the synthesis method for 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is complex and the exact mechanism of action is not fully understood. Future research could optimize the synthesis method for 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, investigate its mechanism of action, and explore its potential use in other diseases.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide inhibits the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-16-6-7-20-18(11-16)14(12-23-20)8-9-22-21(25)10-15-13-24-19-5-3-2-4-17(15)19/h2-7,11-13,23-24H,8-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKYFSLBYAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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